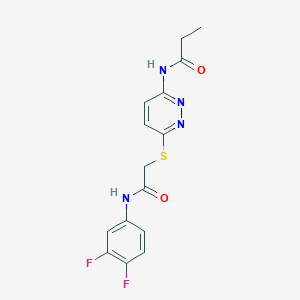

N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a synthetic organic compound that features a pyridazine ring substituted with a propionamide group and a difluorophenyl moiety

Mechanism of Action

Target of Action

It is known that pyridazin-3(2h)-one derivatives, which this compound is a part of, have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They have been associated with a wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .

Mode of Action

For instance, ABT-963, a chemically related compound, is a highly potent and selective disubstituted pyridazinone cyclooxgenase-2 inhibitor .

Biochemical Pathways

Given the diverse pharmacological activities of pyridazin-3(2h)-one derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Given the diverse pharmacological activities associated with pyridazin-3(2h)-one derivatives, it can be inferred that the compound could potentially have wide-ranging effects at the molecular and cellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide typically involves multiple steps:

-

Formation of the Pyridazine Core: : The pyridazine ring can be synthesized through the cyclization of hydrazine derivatives with diketones or ketoesters. For instance, the reaction of hydrazine with a 1,4-dicarbonyl compound under acidic conditions can yield the pyridazine core.

-

Introduction of the Difluorophenyl Group: : The difluorophenyl group can be introduced via nucleophilic aromatic substitution reactions. This involves the reaction of a difluorobenzene derivative with an appropriate nucleophile, such as an amine, under basic conditions.

-

Thioether Formation: : The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound. This step typically requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating the nucleophilic attack on the electrophilic center of the pyridazine ring.

-

Amidation: : The final step involves the formation of the propionamide group through an amidation reaction. This can be achieved by reacting the intermediate compound with propionyl chloride in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations include the availability of starting materials, reaction scalability, and the efficiency of purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

-

Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

-

Substitution: : The aromatic difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization. Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Common Reagents and Conditions

Oxidation: H₂O₂, m-CPBA

Reduction: LiAlH₄, NaBH₄

Substitution: Halogens, nucleophiles (amines, thiols)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted aromatic derivatives

Scientific Research Applications

N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide has several applications in scientific research:

-

Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Studies focus on its anti-inflammatory, anticancer, and antimicrobial properties.

-

Biological Studies: : The compound is used in biological assays to study its effects on cellular pathways and protein interactions. It helps in understanding the molecular mechanisms underlying various diseases.

-

Chemical Biology: : Researchers use this compound to probe the structure-activity relationships (SAR) of pyridazine derivatives, aiding in the design of more potent and selective drugs.

-

Industrial Applications: : It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

- N-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

- N-(6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

Uniqueness

N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This modification can enhance the compound’s stability, bioavailability, and specificity towards certain biological targets compared to its analogs with different substituents.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

Biological Activity

N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H20F2N4O3 |

| Molecular Weight | 426.4 g/mol |

| IUPAC Name | N-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]-6-(4-methylphenyl)-3-oxopyridazin-4-yl]propanamide |

| InChI Key | KTXQNUSHMAZBQC-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound involves multi-step organic reactions. The process typically starts with the formation of the pyridazine core, followed by the introduction of the difluorophenyl and methylphenyl groups through nucleophilic substitution reactions. The final steps involve forming the propionamide group under controlled conditions, often utilizing reagents such as carbonyldiimidazole for activation .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which can modulate enzyme or receptor activities. These interactions lead to various biological effects, including:

- Anti-inflammatory Effects : Similar compounds have been shown to exhibit potent anti-inflammatory properties in preclinical models, suggesting that this compound may also possess similar activity.

- Cytotoxicity : Initial studies indicate that this compound has relatively low cytotoxicity, making it an attractive candidate for further drug development .

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity : Studies have shown that related compounds can effectively inhibit tumor growth in various cancer models. For example, compounds targeting specific pathways in glioma cells demonstrated significant antiproliferative effects .

- Anti-parasitic Properties : There is evidence that certain derivatives exhibit potent activity against parasites such as Leishmania donovani and Trypanosoma cruzi, indicating a potential application in treating parasitic diseases .

- Analgesic and Antipyretic Effects : Similar structures have been associated with analgesic properties in animal models, suggesting that this compound may also provide pain relief and fever reduction .

Case Studies

Several case studies highlight the biological activity of related compounds:

- A study on a series of pyridazine derivatives demonstrated significant inhibition of inflammatory markers in vitro, supporting the hypothesis that this class of compounds can modulate inflammatory responses .

- Another investigation into difluorophenyl-containing compounds revealed their effectiveness in reducing tumor viability through multiple mechanisms including apoptosis induction and cell cycle arrest .

Properties

IUPAC Name |

N-[6-[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N4O2S/c1-2-13(22)19-12-5-6-15(21-20-12)24-8-14(23)18-9-3-4-10(16)11(17)7-9/h3-7H,2,8H2,1H3,(H,18,23)(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTQFMNASOBLTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.